4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol, also known as FMAU, is a synthetic nucleoside analog that has been extensively studied for its potential applications in the field of cancer research. FMAU is structurally similar to the antiviral drug, acyclovir, and has been shown to exhibit potent antitumor activity in preclinical studies.
Wirkmechanismus
4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol exerts its antitumor effects by inhibiting DNA synthesis and inducing apoptosis in cancer cells. 4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol is phosphorylated by thymidine kinase 1 (TK1) to form 4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol-MP, which is subsequently incorporated into DNA during replication. 4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol-MP inhibits DNA synthesis by acting as a chain terminator, and induces apoptosis by activating the caspase cascade.
Biochemical and Physiological Effects:
4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol has been shown to exhibit low toxicity and high selectivity towards cancer cells. 4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol has also been shown to exhibit good pharmacokinetic properties, including high stability in plasma and good tissue distribution. 4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol has been shown to exhibit low immunogenicity, making it a promising candidate for clinical development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol is its potent antitumor activity, which makes it a promising candidate for cancer therapy. 4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol also exhibits good pharmacokinetic properties and low toxicity, making it a safe and effective therapeutic agent. However, one of the limitations of 4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol is its low solubility, which can make it difficult to formulate for clinical use.
Zukünftige Richtungen
There are several potential future directions for the development of 4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol as a therapeutic agent. One potential direction is the development of 4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol-based prodrugs, which can improve the solubility and bioavailability of 4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol. Another potential direction is the development of 4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol-based imaging agents, which can be used for the early detection and monitoring of cancer. Finally, the combination of 4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol with other chemotherapeutic agents may lead to improved therapeutic outcomes in cancer patients.
Synthesemethoden
4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol can be synthesized using a variety of methods, including the reaction of 5-fluorouracil with 2,3-anhydro-5-O-(4,4'-dimethoxytrityl)-D-arabinofuranose, followed by reduction with sodium borohydride. Alternatively, 4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol can be synthesized through the reaction of 5-fluorouracil with 2,3-anhydro-5-O-(4,4'-dimethoxytrityl)-D-arabinofuranose, followed by treatment with methylamine and reduction with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol has been extensively studied for its potential applications in the field of cancer research. In preclinical studies, 4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol has also been shown to exhibit synergistic effects when used in combination with other chemotherapeutic agents, such as cisplatin and gemcitabine.
Eigenschaften
IUPAC Name |
4-[[(5-fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3O2/c1-15(10-13-6-9(12)7-14-10)8-11(16)2-4-17-5-3-11/h6-7,16H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIRJHNVBZOCIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1(CCOCC1)O)C2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.